molecular formula C9H12IN3O3 B13389050 Cytidine,2',3'-dideoxy-5-iodo-

Cytidine,2',3'-dideoxy-5-iodo-

Cat. No.: B13389050
M. Wt: 337.11 g/mol
InChI Key: AMWJPSDPTPKJGN-UHFFFAOYSA-N
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Description

Cytidine,2’,3’-dideoxy-5-iodo- is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the replacement of the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms and the addition of an iodine atom at the 5’ position of the cytidine molecule. Its chemical formula is C9H12IN3O3, and it is known for its applications in gene sequencing and as an antibiotic, particularly effective against Mycobacterium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine,2’,3’-dideoxy-5-iodo- typically involves the iodination of 2’,3’-dideoxycytidine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 5’ position .

Industrial Production Methods

Industrial production of Cytidine,2’,3’-dideoxy-5-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions

Cytidine,2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alcohols.

    Solvents: Acetonitrile, methanol, water.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Oxidation Products: Oxo derivatives of the original compound.

    Hydrolysis Products: Free cytosine and the corresponding sugar.

Scientific Research Applications

Cytidine,2’,3’-dideoxy-5-iodo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine,2’,3’-dideoxy-5-iodo- involves its incorporation into DNA or RNA chains during replication. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This mechanism is particularly effective in inhibiting the replication of viruses and the growth of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine,2’,3’-dideoxy-5-iodo- is unique due to the presence of the iodine atom at the 5’ position, which enhances its ability to act as a chain terminator in DNA synthesis. This structural modification also contributes to its effectiveness as an antibiotic and antiviral agent .

Properties

IUPAC Name

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWJPSDPTPKJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875804
Record name DIDEOXYCYTIDINE5IODO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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